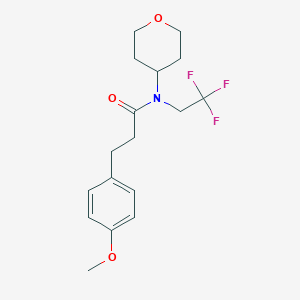

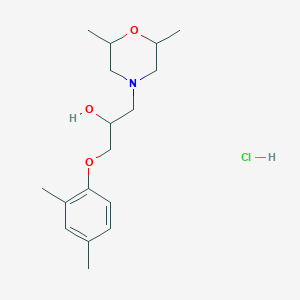

8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both pyridine and oxadiazole moieties, which are known to exhibit a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of 8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one exhibit significant antimicrobial potency. For instance, a study demonstrated the synthesis of 1,3,4-oxadiazole containing derivatives of chromeno[4,3-b]pyridine, which were screened for in vitro antimicrobial activity against various bacterial and fungal species. The minimum inhibitory concentration (MIC) of these compounds ranged between 5 and 15 μg/mL, comparable to standard drugs, indicating high potency against certain bacteria and fungi (Jadhav et al., 2016). Another study focused on the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines, showcasing their significant antibacterial and antifungal activity against tested microbial strains and dermatophyte fungi (Banoji et al., 2022).

Anticancer Activity

Several studies have explored the anticancer potential of compounds based on the chromen-2-one scaffold. A notable example includes the evaluation of terpyridine-skeleton molecule derivatives containing the chromeno[4,3-b]pyridine core for their biological activities. Some compounds were identified as nonintercalative topoisomerase I and II dual catalytic inhibitors, inducing apoptosis and G1 arrest in T47D human breast cancer cells, with much less DNA toxicity than etoposide. These compounds significantly inhibited tumor growth in xenografted mice models (Kwon et al., 2015). Additionally, novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives were synthesized and screened for antimicrobial, antifungal, and antimalarial activities, further highlighting the potential of chromen-2-one derivatives in cancer research (Shah et al., 2016).

Material Science Applications

In the realm of material science, chromen-2-one derivatives have been investigated for their utility in organic light-emitting diodes (OLEDs). For example, a study on bis(1,3,4-oxadiazole) systems demonstrated the fabrication of LEDs using these materials as the electron-injection/hole-blocking layer, resulting in considerably more efficient devices than those with single layers or other analogues (Wang et al., 2001).

Eigenschaften

IUPAC Name |

8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c1-2-23-14-5-3-4-12-10-13(18(22)24-15(12)14)17-20-16(21-25-17)11-6-8-19-9-7-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNXBZWMZHVOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987294.png)

![3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987300.png)

![N-(2,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2987301.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2987305.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987309.png)

![5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2987311.png)